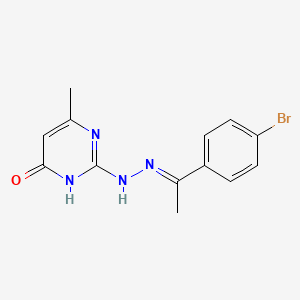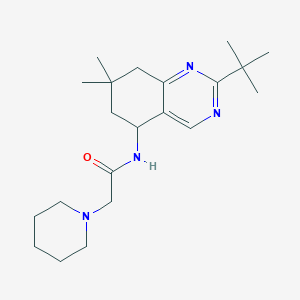![molecular formula C21H25N3O5S B6062128 ethyl 4-{4-[methyl(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B6062128.png)
ethyl 4-{4-[methyl(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{4-[methyl(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate is a chemical compound that has gained attention in the scientific research community due to its potential application as a drug candidate. This compound is also known as MPAP and has been studied for its ability to inhibit the activity of a specific enzyme, phosphodiesterase 10A (PDE10A).
Wirkmechanismus
MPAP is a selective inhibitor of PDE10A, which is a member of the PDE family of enzymes that are involved in the regulation of cAMP and cGMP levels. PDE10A is highly expressed in the striatum, where it plays a role in the regulation of dopamine signaling. Inhibition of PDE10A by MPAP leads to an increase in cAMP and cGMP levels, which in turn leads to an increase in dopamine signaling. This increase in dopamine signaling has been linked to improvements in motor function, cognitive function, and mood.
Biochemical and physiological effects:
MPAP has been shown to have a number of biochemical and physiological effects in preclinical studies. Inhibition of PDE10A by MPAP leads to an increase in cAMP and cGMP levels, which has been linked to improvements in motor function, cognitive function, and mood. MPAP has also been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPAP in lab experiments is its selectivity for PDE10A. This allows researchers to specifically target the activity of this enzyme without affecting other PDEs. However, one limitation of using MPAP in lab experiments is its poor solubility in water, which can make it difficult to administer to animals or to use in in vitro assays.
Zukünftige Richtungen
There are a number of future directions for research on MPAP. One area of interest is the potential application of MPAP as a treatment for Huntington's disease, a neurodegenerative disorder that is characterized by motor dysfunction, cognitive impairment, and psychiatric symptoms. Another area of interest is the use of MPAP as a tool to study the role of PDE10A in the regulation of dopamine signaling and its involvement in various neurological disorders. Additionally, further research is needed to optimize the synthesis of MPAP and to develop more efficient methods for its administration in animal models.
In conclusion, MPAP is a promising chemical compound that has gained attention in the scientific research community due to its potential application as a drug candidate. Its selectivity for PDE10A and its ability to increase cAMP and cGMP levels make it a promising candidate for the treatment of various neurological disorders. Further research is needed to optimize its synthesis, develop more efficient methods for its administration, and explore its potential therapeutic applications.
Synthesemethoden
The synthesis of MPAP involves the reaction of ethyl 4-(4-aminobenzoyl)-1-piperazinecarboxylate with methyl phenylsulfonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. This synthesis method has been described in detail in a published research article (Kehler et al., 2005).
Wissenschaftliche Forschungsanwendungen
MPAP has been studied extensively for its potential application as a drug candidate for the treatment of various neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. PDE10A is highly expressed in the striatum, a brain region that is involved in the regulation of motor function and reward processing. Inhibition of PDE10A has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the brain. This increase in cAMP and cGMP levels has been linked to improvements in motor function, cognitive function, and mood.
Eigenschaften
IUPAC Name |
ethyl 4-[4-[benzenesulfonyl(methyl)amino]benzoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-3-29-21(26)24-15-13-23(14-16-24)20(25)17-9-11-18(12-10-17)22(2)30(27,28)19-7-5-4-6-8-19/h4-12H,3,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTWOLFSDMEDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6062053.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B6062062.png)

![4-[(4-methylphenyl)sulfonyl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6062079.png)
![6-chloro-3-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6062085.png)
![2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6062094.png)
![6-(2-methoxyphenyl)-N-(2-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6062104.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B6062109.png)
![methyl 2-[(1-azepanylcarbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6062110.png)
![4-{[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid](/img/structure/B6062116.png)

![5-fluoro-2-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2-piperidinyl}-1H-benzimidazole trifluoroacetate](/img/structure/B6062121.png)
![methyl 4-ethyl-5-methyl-2-[({[1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6062135.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6062141.png)